Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester is a chemical compound characterized by its unique structure, which includes a benzoic acid core with a nonafluorobutyl sulfonyl group and a methyl ester functional group. This compound is known for its applications in various fields due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester typically involves the esterification of benzoic acid derivatives with nonafluorobutyl sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Hydrolysis: Benzoic acid and nonafluorobutyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester involves its interaction with various molecular targets. The sulfonyl group can participate in electrophilic reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 4-(nonafluorobutyl)-, methyl ester
- Benzoic acid, 4-methoxy-, methyl ester
Comparison:
- Uniqueness: The presence of the nonafluorobutyl sulfonyl group in Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester imparts unique chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds.
- Functional Groups: The sulfonyl group provides additional sites for chemical reactions, making it more versatile in synthetic applications.
Eigenschaften
CAS-Nummer |
41605-53-2 |
---|---|
Molekularformel |
C12H7F9O5S |
Molekulargewicht |
434.23 g/mol |
IUPAC-Name |
methyl 4-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)benzoate |
InChI |
InChI=1S/C12H7F9O5S/c1-25-8(22)6-2-4-7(5-3-6)26-27(23,24)12(20,21)10(15,16)9(13,14)11(17,18)19/h2-5H,1H3 |
InChI-Schlüssel |
NZRUJDNEXKOILC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.